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molecular formula C9H10N2 B1202026 (1H-Indol-3-yl)methanamine CAS No. 22259-53-6

(1H-Indol-3-yl)methanamine

Cat. No. B1202026
M. Wt: 146.19 g/mol
InChI Key: JXYGLMATGAAIBU-UHFFFAOYSA-N
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Patent
US07705022B2

Procedure details

Freshly made 25 (190 mg, 1.3 mmol) and Et3N (271 μL, 1.95 mmol) was dissolved in anhydrous MeOH (10 mL). The flask was cooled to 0° C. and methyl chlorothioformate (116 μL, 1.36 mmol) was added dropwise followed by stirring at room temperature for 6 hours. A few drops of H2O were added to quench excess reagent and the volatiles were evaporated. The residue was dissolved in EtOAc (35 mL) and washed with 0.5 M HCl (2×20 mL), sat. NaHCO3 (20 mL), and brine (15 mL). The organic solution was dried with Na2SO4, filtered and concentrated to afford a crude brownish-orange solid (270 mg). After recrystallization from CH2Cl2/hexanes, beige crystals: 125 mg, 44% yd. mp 110-111° C. 1H NMR (CDCl3) δ 8.15 (br s, 1H, NH), 7.64 (d, 1H, ArH J=7.9), 7.39 (d, 1H, ArH J=7.1), 7.23 (m, 1H, ArH), 7.18 (m, 1H, ArH), 7.13 (m, 1H, ArH), 5.52 (br s, 1H, CH2NHC), 4.67 (d, 2H, ArCH2, J=5.1), 2.38 (s, 3H, SCH3). 13C NMR (CDCl3) δ 167.6, 136.3, 126.3, 123.3, 122.5, 119.9, 118.7, 112.1, 111.3, 36.9, 12.4. EI-MS m/z (%) 220 (37, M+), 205 (9), 172 (12, M+-SCH3), 130 (100). NP-HPLC r.t.=9.827 min. RP-HPLC (1/1 CH3CN/H2O+0.1% TFA) r.t.=9.512 min.
Name
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
271 μL
Type
reactant
Reaction Step Two
Quantity
116 μL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][NH2:11])=[CH:2]1.[CH3:12]CN(CC)CC.Cl[C:20]([O:22]C)=[S:21]>CO.O>[CH3:12][S:22][C:20]([NH:11][CH2:10][C:3]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=2[NH:1][CH:2]=1)=[O:21]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CN
Step Two
Name
Quantity
271 μL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
116 μL
Type
reactant
Smiles
ClC(=S)OC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench excess reagent
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (35 mL)
WASH
Type
WASH
Details
washed with 0.5 M HCl (2×20 mL), sat. NaHCO3 (20 mL), and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CSC(=O)NCC1=CNC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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